![molecular formula C12H22N2 B1479236 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098087-96-6](/img/structure/B1479236.png)
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CPMOHP) is a synthetic small molecule that has been developed for use in a variety of scientific research applications. CPMOHP has been studied for its ability to modulate the activity of various proteins and enzymes, and has been used as a tool to study the biochemical and physiological effects of various proteins and enzymes. CPMOHP has been used in a variety of laboratory experiments to study the mechanism of action of proteins and enzymes, as well as their biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
Cyclopenta[b]pyrroles, derived from triazines, have been synthesized through a series of reactions involving cyclobutanone, leading to compounds that can be further modified into hydrazones and oximes. The formation of cyclopenta[b]pyrrole rings suggests a tandem cycloaddition/cycloreversion/ring rearrangement reaction mechanism, showcasing the compound's utility in synthetic organic chemistry (Ye et al., 2010).
Enantiomeric Discrimination
The enantiomeric discrimination of similar pyrrolo-derivatives by sulfobutyl ether-β-cyclodextrin, achieved through capillary electrophoresis, highlights the compound's relevance in chiral separation processes. This process, supported by docking simulations, illustrates the potential of such compounds in analytical chemistry and drug development (Kawano et al., 2021).
Antiulcer and Pharmaceutical Applications
Research into cyclopenta[c]pyrroles has demonstrated their transformation into various derivatives under different conditions, pointing to their potential in creating novel therapeutic agents. Such transformations indicate the compound's versatility in drug synthesis, especially in designing drugs with specific pharmacological targets (Bell et al., 1977).
Luminescent Polymers
The development of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the compound's role in materials science, particularly in creating organic electronic devices. These polymers exhibit strong fluorescence and solubility in common organic solvents, indicating their potential in optoelectronic applications (Zhang & Tieke, 2008).
Catalysis and Synthetic Applications
Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes demonstrates the compound's utility in catalysis and synthetic chemistry. This method provides a straightforward approach to access important cyclopenta[b]pyrroles, highlighting the compound's significance in pharmaceutical and synthetic organic chemistry (Du et al., 2013).
Propriétés
IUPAC Name |
3-cyclopentyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVLFJZXXTJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC(C2C1)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
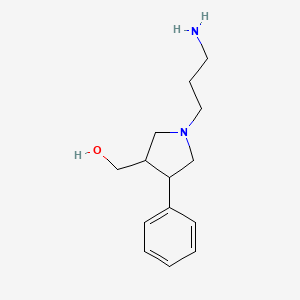
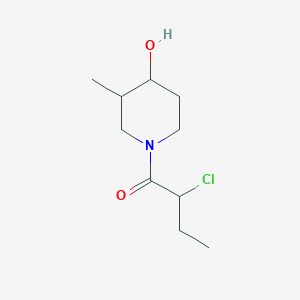


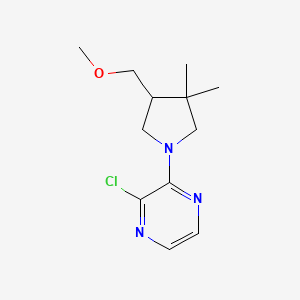
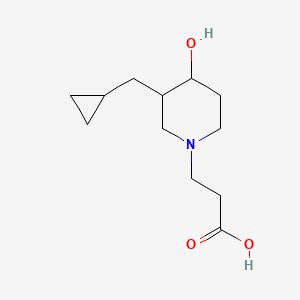

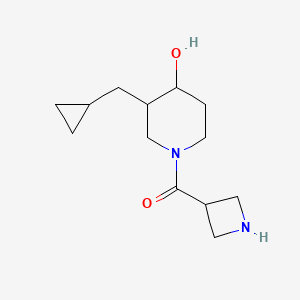
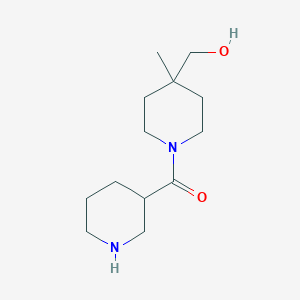

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)